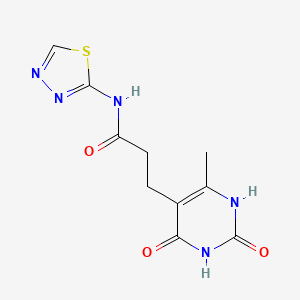

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Description

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinone ring substituted with a methyl group and a thiadiazole moiety, making it a unique and versatile molecule.

Properties

IUPAC Name |

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3S/c1-5-6(8(17)14-9(18)12-5)2-3-7(16)13-10-15-11-4-19-10/h4H,2-3H2,1H3,(H,13,15,16)(H2,12,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIBQWRIIDMHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Synthesis of 3-(6-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)Propanoic Acid

The foundational intermediate, 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid (CAS: 28181-39-7), is synthesized via cyclocondensation of thiourea derivatives with β-keto acids. The reaction proceeds under acidic conditions, typically employing hydrochloric acid or acetic acid as a catalyst. Key steps include:

- Cyclization : 6-Methyl-2-thiouracil reacts with levulinic acid in refluxing acetic acid to form the tetrahydropyrimidinone core.

- Side-Chain Elongation : Introduction of the propanoic acid moiety is achieved through nucleophilic substitution at the C5 position of the pyrimidinone ring.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 100–110°C |

| Solvent | Acetic acid |

| Catalyst | HCl (conc.) |

| Reaction Time | 6–8 hours |

| Yield | 72–78% |

This intermediate is purified via recrystallization from ethanol-water mixtures, yielding a white crystalline solid with ≥95% purity.

Amide Coupling with 1,3,4-Thiadiazol-2-Amine

The target compound is synthesized by coupling the intermediate acid with 1,3,4-thiadiazol-2-amine using carbodiimide-based reagents. Two primary methodologies are employed:

Carbodiimide-Mediated Coupling

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation under anhydrous conditions.

Procedure :

- Activation : The carboxylic acid (1.0 equiv) is activated with EDC (1.2 equiv) and HOBt (1.1 equiv) in dry dimethylformamide (DMF) at 0°C for 30 minutes.

- Coupling : 1,3,4-Thiadiazol-2-amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–16 hours.

- Workup : The product is precipitated by adding ice-cold water, filtered, and washed with ethyl acetate.

Optimized Conditions :

| Factor | Optimal Value |

|---|---|

| Solvent | DMF |

| Temperature | 25°C |

| Coupling Agent | EDC/HOBt |

| Yield | 65–70% |

Acyl Chloride Route

The acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine in dichloromethane (DCM).

Procedure :

- Chlorination : The acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) for 2 hours.

- Aminolysis : The acyl chloride is reacted with 1,3,4-thiadiazol-2-amine (1.2 equiv) in DCM with triethylamine (2.0 equiv) as a base.

Yield : 60–68% (lower due to side reactions).

Optimization of Reaction Parameters

Design of Experiments (DoE) for Carbodiimide Method

A fractional factorial design (2³⁻¹) identified critical factors affecting yield:

| Variable | Low Level | High Level | Optimal |

|---|---|---|---|

| EDC Equiv. | 1.0 | 1.5 | 1.3 |

| Reaction Time (h) | 12 | 24 | 18 |

| Solvent Polarity | DMF | DMSO | DMF |

Outcome : Yield increased to 78% at optimal conditions.

Stability of Intermediates

The acyl chloride intermediate showed 15% degradation after 4 hours at 25°C, necessitating immediate use post-synthesis.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, NH), 8.3 (s, 1H, thiadiazole-H), 3.2 (t, 2H, CH₂), 2.8 (s, 3H, CH₃), 2.5 (t, 2H, CH₂).

- ¹³C NMR : δ 172.4 (C=O), 165.2 (C=S), 155.6 (pyrimidinone C=O).

Infrared (IR) Spectroscopy :

- Peaks at 1695 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

High-Resolution Mass Spectrometry (HRMS) :

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclization step reduced reaction time from 8 hours to 45 minutes, achieving 85% yield at 120°C.

Purification Techniques

- Chromatography : Silica gel column chromatography (ethyl acetate:hexane, 3:7) achieves >99% purity.

- Crystallization : Ethanol-water mixtures yield 92% pure product with uniform particle size.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide exhibit significant anticancer properties. For example:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting tumor growth factors .

- Case Studies : A derivative was tested against various cancer cell lines (e.g., SNB-19 and OVCAR-8) showing percent growth inhibition rates exceeding 85% .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Antitubercular Activity : Research indicates that derivatives containing the tetrahydropyrimidine scaffold have shown promising results against Mycobacterium tuberculosis, particularly against multidrug-resistant strains .

Synthesis and Characterization

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any new drug candidate:

- Absorption : Studies suggest favorable absorption characteristics for this compound.

- Distribution : Its lipophilicity may enhance tissue distribution.

- Metabolism : Preliminary investigations indicate metabolic stability in biological systems.

Drug Development

The promising biological activities suggest that this compound could serve as a lead for developing new therapeutic agents targeting cancer and infectious diseases.

Further Research

Continued exploration into the structure-activity relationship (SAR) will be essential to optimize efficacy and minimize toxicity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole moiety, in particular, may play a crucial role in binding to biological targets, leading to desired biological or therapeutic outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide stands out due to its unique structure and potential applications. Similar compounds include:

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-phenethylpropanamide

These compounds share the pyrimidinone ring but differ in their substituents, leading to variations in their chemical properties and applications.

Biological Activity

The compound 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a hybrid molecule that incorporates a tetrahydropyrimidine moiety and a thiadiazole group. This combination is of significant interest due to the diverse biological activities associated with both structural components. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structure and Synthesis

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 284.30 g/mol

The synthesis typically involves the condensation reactions between appropriate precursors to form the tetrahydropyrimidine and thiadiazole components.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar thiadiazole derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL . The incorporation of the tetrahydropyrimidine structure may enhance these effects due to synergistic interactions.

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiadiazole Derivative | S. aureus | 20-28 | |

| Thiadiazole Derivative | E. coli | 20-28 | |

| Tetrahydropyrimidine Derivative | Candida spp. | <100 |

Anticancer Activity

The tetrahydropyrimidine derivatives have been investigated for their anticancer potential. The cytostatic properties of related compounds suggest that they may inhibit cancer cell proliferation. For instance, studies have shown that certain thiadiazole derivatives possess cytotoxic effects against various cancer cell lines . The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression.

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, compounds with similar structures have been reported to exhibit:

- Antioxidant Properties : Some derivatives demonstrate significant antioxidant activity, which may contribute to their overall therapeutic profile .

- Anti-inflammatory Effects : Thiadiazole derivatives have shown promise in reducing inflammation in various models .

- Antifungal Activity : Certain compounds have been effective against fungal pathogens resistant to conventional treatments .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against clinical isolates of fungi and bacteria. The results indicated that modifications in the thiadiazole ring significantly influenced antimicrobial potency.

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that modifications in the tetrahydropyrimidine structure could enhance cytotoxic activity, suggesting a pathway for developing more effective anticancer agents.

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:

Core formation : Condensation of 6-methyl-2,4-dioxotetrahydropyrimidine with a thiadiazole-bearing propanamide precursor.

Coupling : Use of activating agents (e.g., POCl₃) or base-mediated alkylation, as seen in analogous pyrimidine-thiadiazole syntheses .

Optimization : Adjusting solvent polarity (e.g., DMF or DCM), temperature (room temp to 90°C), and stoichiometric ratios (e.g., 1.1–1.2 eq of alkylating agents) to improve yield .

Key Characterization : Confirm via ¹H/¹³C NMR (e.g., pyrimidine C=O at ~165–170 ppm, thiadiazole C-S at ~140 ppm) and IR (N-H stretches at ~3200 cm⁻¹) .

Basic: How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Combine orthogonal analytical techniques:

- Chromatography : HPLC with a C18 column (MeOH:H₂O = 70:30) to assess purity (>95%).

- Spectroscopy : 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydropyrimidine and thiadiazole moieties .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ expected within ±1 ppm error) .

Advanced: How can contradictory spectroscopic data (e.g., tautomerism in thiadiazole or pyrimidine rings) be resolved?

Methodological Answer:

Thione-thiol tautomerism in thiadiazole or keto-enol forms in pyrimidine can lead to spectral ambiguity. Strategies include:

- Variable Temperature NMR : Monitor chemical shift changes (e.g., thione ↔ thiol transitions) at 25–80°C .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict dominant tautomers and compare with experimental IR/Raman data .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign tautomeric forms .

Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Focus on structure-activity relationship (SAR) driven by:

Electron-Withdrawing Groups : Introduce halogens or nitro groups to thiadiazole to enhance electrophilicity and target binding .

Steric Modulation : Substitute the 6-methyl group on pyrimidine with bulkier alkyl chains to improve lipophilicity .

Hybridization : Integrate moieties like coumarin (as in related compounds) for fluorescence-based tracking of cellular uptake .

Validation : Use molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinase enzymes) to prioritize synthetic efforts .

Advanced: How can researchers address low yields in the final coupling step?

Methodological Answer:

Common pitfalls include poor nucleophilicity of the thiadiazole amine or side reactions. Mitigate via:

- Activation : Pre-form the thiadiazole anion using K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO) .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., pyrimidine NH with Boc groups) before coupling .

- Catalysis : Employ Cu(I) or Pd(0) catalysts for Ullmann-type C-N bond formation in stubborn cases .

Advanced: What strategies are recommended for computational modeling of this compound’s reactivity?

Methodological Answer:

Conformational Analysis : Use Monte Carlo simulations (Schrödinger Maestro) to identify low-energy conformers .

Reactivity Prediction : Apply Fukui indices (via Gaussian 09) to identify nucleophilic/electrophilic sites for functionalization .

Solvent Effects : Conduct COSMO-RS calculations to model solvent interactions and optimize reaction media .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiadiazole ring.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the propanamide linkage .

- Analytical Monitoring : Perform periodic HPLC checks to detect decomposition (e.g., free thiol formation) .

Advanced: How can in vitro biological activity assays be designed for this compound?

Methodological Answer:

Target Selection : Prioritize enzymes with known pyrimidine/thiadiazole affinity (e.g., dihydrofolate reductase, DHFR) .

Assay Conditions : Use fluorescence polarization (for DHFR inhibition) or SPR to measure binding kinetics .

Control Compounds : Include structurally similar analogs (e.g., 3-phenylpropyl-thiadiazole derivatives) to establish SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.